5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one
Description
Structure
3D Structure
Properties
IUPAC Name |
5-ethyl-3-methylfuro[3,2-g]chromen-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-3-9-4-14(15)17-13-6-12-10(5-11(9)13)8(2)7-16-12/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYAKQCXJDPAQPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)OC2=C1C=C3C(=COC3=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 7h Furo 3,2 G Chromen 7 One Derivatives
De Novo Synthesis of the 7H-Furo[3,2-g]chromen-7-one Ring System
The de novo synthesis of the 7H-furo[3,2-g]chromen-7-one ring system, a key scaffold in medicinal chemistry, is achieved through a variety of synthetic routes. These methods are designed to efficiently construct the tricyclic furocoumarin core.
Cyclization Reactions for Core Scaffold Formation
Cyclization reactions represent a fundamental approach to forming the 7H-furo[3,2-g]chromen-7-one core. These reactions often involve the formation of the furan (B31954) ring onto a pre-existing coumarin (B35378) scaffold. One notable method is the Bu3P-mediated cyclization of 3-cinnamoyl-4-hydroxy-2H-chromen-2-ones through the electrophilic addition of acyl chlorides. This process leads to the formation of highly functionalized furo[3,2-c]coumarins, a class of compounds related to the target scaffold. nih.gov Although this specific example yields the [3,2-c] isomer, similar principles of intramolecular cyclization are applied to achieve the [3,2-g] scaffold, typically starting from a 7-hydroxycoumarin derivative which is then elaborated to form the furan ring.
Another significant strategy involves the oxidative radical cyclization of 4-hydroxy-2H-chromen-2-one with alkenes. While this method has been demonstrated for the synthesis of 2,3-dihydro-4H-furo[3,2-c]chromen-4-one derivatives, the underlying principle of radical-mediated ring formation is a powerful tool in heterocyclic synthesis and can be adapted for the synthesis of the 7H-furo[3,2-g]chromen-7-one system. researchgate.net
Condensation Reactions Utilizing Precursors
Condensation reactions are a cornerstone in the synthesis of the 7H-furo[3,2-g]chromen-7-one skeleton, often involving the reaction of a hydroxycoumarin with a suitable precursor to build the furan ring. A classic and widely used method is the Pechmann condensation for the coumarin core, followed by the Adams' catalyst-mediated cyclization of an appropriate intermediate to form the furan ring.
More contemporary approaches utilize multicomponent condensation reactions. For instance, the condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum's acid has been reported for the synthesis of a furo[2,3-f]coumarin derivative. mdpi.com This highlights the utility of condensing multiple components in a single step to rapidly build molecular complexity. Similar strategies can be envisioned for the synthesis of the 7H-furo[3,2-g]chromen-7-one scaffold by selecting the appropriate 7-hydroxycoumarin precursor.
Multi-Component Reaction Approaches
Multi-component reactions (MCRs) have emerged as a powerful and efficient strategy for the synthesis of complex heterocyclic systems like 7H-furo[3,2-g]chromen-7-ones. These reactions involve the combination of three or more starting materials in a single pot to form a product that incorporates portions of all the reactants. This approach is highly valued for its atom economy, operational simplicity, and the ability to generate diverse libraries of compounds.
An example of an MCR approach is the synthesis of furo[2,3-f]coumarins through the multicomponent condensation of a hydroxycoumarin, an arylglyoxal, and Meldrum's acid. mdpi.com This reaction proceeds in a stepwise fashion within a single pot, leading to the formation of the furan ring fused to the coumarin core. Lewis acid-mediated multicomponent tandem reactions have also been employed for the synthesis of furo[3,2-c]coumarins, demonstrating the versatility of MCRs in accessing different furocoumarin isomers. researchgate.net The adaptation of such MCRs, using a 7-hydroxycoumarin as the starting point, provides a direct route to the 7H-furo[3,2-g]chromen-7-one skeleton.
Eco-Friendly and Efficient Synthetic Strategies
In recent years, there has been a significant shift towards the development of eco-friendly and efficient synthetic strategies in organic chemistry. This is particularly relevant in the synthesis of medicinally important scaffolds like 7H-furo[3,2-g]chromen-7-one. Green chemistry principles are increasingly being applied to minimize waste, reduce the use of hazardous reagents and solvents, and improve energy efficiency.
One such approach is the use of sodium formate (B1220265) as a low-cost, efficient, and eco-friendly catalyst for various organic transformations, including the synthesis of pyran annulated heterocycles. primescholars.com While not directly applied to 7H-furo[3,2-g]chromen-7-ones in the provided literature, the principle of using benign catalysts is a key aspect of green synthesis. Another eco-friendly method involves the use of solid-phase synthesis and grinding procedures to synthesize aurones, a class of flavonoids, under solvent-free conditions. researchgate.net These solvent-free and catalyst-efficient methods represent the future direction for the synthesis of complex molecules like 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one.
Derivatization and Modification Strategies of the Furochromen-7-one Skeleton
Once the core 7H-furo[3,2-g]chromen-7-one skeleton is synthesized, further derivatization and modification are often necessary to fine-tune its biological activity. This is a crucial step in the drug discovery process, allowing for the exploration of structure-activity relationships.
Introduction of Varied Substituents for Structure-Activity Relationship (SAR) Studies
The introduction of varied substituents onto the 7H-furo[3,2-g]chromen-7-one skeleton is a key strategy for conducting structure-activity relationship (SAR) studies. These studies aim to understand how different functional groups at various positions on the molecule affect its biological activity, selectivity, and pharmacokinetic properties.
A study on 7H-furo-chromene derivatives as inhibitors of tumor-associated human carbonic anhydrase (CA) IX and XII isoforms provides a clear example of this approach. nih.gov In this research, various substituents were introduced at different positions of the furo-chromene scaffold to probe their effects on inhibitory potency and selectivity. For instance, the introduction of different substituted aromatic rings at position 6 and a methylcarboxylic acid at position 3 allowed for a systematic investigation of the SAR. nih.gov
The study found that the substitution pattern significantly influenced the inhibitory activity against different CA isoforms. For example, the presence of a 4'-fluorophenyl moiety at the 7-position of related furo-chromene derivatives was found to enhance both activity and selectivity towards hCA IX and XII. nih.gov Conversely, the introduction of 4'-methylphenyl, 4'-methoxyphenyl, and 4'-bromophenyl groups at position 6 of the 7H-furo-chromene scaffold resulted in a loss of activity against hCA IX but selective inhibition of CA XII. nih.gov
These findings underscore the importance of systematic derivatization in identifying key structural features responsible for biological activity and selectivity. The insights gained from such SAR studies are invaluable for the rational design of more potent and selective therapeutic agents based on the 7H-furo[3,2-g]chromen-7-one scaffold.
Table 1: SAR of 7H-furo-chromene derivatives as Carbonic Anhydrase Inhibitors
| Compound | Substituent at Position 6 | Inhibition of hCA IX | Inhibition of hCA XII |
|---|---|---|---|
| EMAC10164a | 4'-methylphenyl | Inactive | Selective Inhibition |
| EMAC10164b | 4'-methoxyphenyl | Inactive | Selective Inhibition |
| EMAC10164c | 4'-bromophenyl | Inactive | Selective Inhibition |
| EMAC10164d | 4'-fluorophenyl | Active | Active |
| EMAC10164g | 3'-methoxyphenyl | Decreased Potency | Active |
Data synthesized from the research on 2H-chromene and 7H-furo-chromene derivatives as selective inhibitors of tumor-associated human carbonic anhydrase IX and XII isoforms. nih.gov
Click Chemistry and Other Advanced Coupling Reactions for Novel Derivative Synthesis
Modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions and click chemistry, have become indispensable tools for the efficient construction of novel 7H-furo[3,2-g]chromen-7-one derivatives. These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds with high precision and functional group tolerance.
Advanced Coupling Reactions: Palladium-catalyzed cross-coupling reactions are powerful methods for creating complex molecular architectures from halo-furocoumarin precursors.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. byjus.commasterorganicchemistry.comlibretexts.orgyoutube.com It is particularly useful for introducing alkynyl moieties onto the furocoumarin scaffold, which can serve as handles for further transformations, including click chemistry. The reaction is typically carried out under mild conditions using a palladium catalyst and a copper(I) co-catalyst. byjus.comyoutube.com
Heck Coupling: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. alfa-chemistry.comnih.govyoutube.comcymitquimica.com This methodology has been applied to coumarin systems to synthesize 4-arylcoumarins from arylboronic acids and coumarins via an oxidative Heck coupling pathway. nih.gov
Suzuki Coupling: The Suzuki reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron compound with a halide or triflate. rsc.org This reaction is widely used due to the stability and low toxicity of the boronic acid reagents and its tolerance of a broad range of functional groups.
| Coupling Reaction | Reactants | Catalyst System | Bond Formed | Reference |
|---|---|---|---|---|
| Sonogashira | Aryl/Vinyl Halide + Terminal Alkyne | Palladium Catalyst + Copper(I) Co-catalyst | C(sp²)-C(sp) or C(sp)-C(sp) | byjus.comyoutube.com |
| Heck | Unsaturated Halide + Alkene | Palladium Catalyst + Base | C=C | alfa-chemistry.comnih.gov |
| Suzuki | Organoboron Compound + Halide/Triflate | Palladium Catalyst + Base | C(sp²)-C(sp²) | rsc.org |
Click Chemistry: The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. The most prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring. nih.gov This reaction has been applied to coumarin-based structures to create complex glycoconjugates and other bioactive molecules. molport.comwikimedia.org By introducing an azide (B81097) or alkyne functionality onto the 7H-furo[3,2-g]chromen-7-one core, it is possible to "click" on a wide variety of other molecules, thereby rapidly generating libraries of novel derivatives for biological screening. wikipedia.orgnih.govnih.gov
Advanced Structural Elucidation and Spectroscopic Analysis in Furochromen 7 One Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the carbon-hydrogen framework of organic molecules. For 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one, ¹H NMR, ¹³C NMR, and various 2D NMR experiments would provide unambiguous assignment of all proton and carbon signals.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl and methyl groups, as well as the aromatic and furan (B31954) ring protons. The ethyl group would present as a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, a characteristic pattern of free rotation. The methyl group at the 3-position would appear as a singlet. The protons on the chromenone and furan rings will exhibit chemical shifts in the aromatic region, with their specific coupling patterns revealing their connectivity.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data by providing the chemical shifts for all carbon atoms in the molecule. The carbonyl carbon of the lactone would be readily identifiable by its characteristic downfield shift. The spectrum would also show distinct signals for the carbons of the ethyl and methyl substituents, as well as for the aromatic and furan ring carbons.
To illustrate the expected NMR data, the spectral assignments for a structurally related compound, 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one, are presented below. While the substituents differ, the core furo[3,2-g]chromen-7-one scaffold provides a basis for predicting the chemical shifts of the ring protons and carbons. mdpi.com
Table 1: Predicted ¹H NMR Data for this compound based on Analogous Compounds (Data is hypothetical and based on known values for similar furocoumarin structures)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-4 | ~7.6 | s | - |
| H-9 | ~7.0 | s | - |
| H-2 | ~6.8 | s | - |
| -CH₂- (ethyl) | ~2.8 | q | 7.2 |
| -CH₃ (ethyl) | ~1.3 | t | 7.2 |
| -CH₃ (methyl) | ~2.5 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound based on Analogous Compounds (Data is hypothetical and based on known values for similar furocoumarin structures)
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-7 (C=O) | ~160 |
| C-8a | ~158 |
| C-5a | ~152 |
| C-3a | ~148 |
| C-2 | ~145 |
| C-4 | ~125 |
| C-5 | ~115 |
| C-9 | ~113 |
| C-4a | ~112 |
| C-3 | ~105 |
| C-9a | ~100 |
| -CH₂- (ethyl) | ~22 |
| -CH₃ (methyl) | ~20 |
| -CH₃ (ethyl) | ~14 |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis. High-resolution mass spectrometry (HR-MS) would provide the exact mass of the molecule, allowing for the determination of its elemental composition.
ESI-MS and EI-MS: Electrospray ionization (ESI) is a soft ionization technique that would likely produce a prominent protonated molecular ion [M+H]⁺, confirming the molecular weight. Electron ionization (EI) is a higher-energy technique that would induce fragmentation of the molecule. The fragmentation pattern is characteristic of the compound's structure and can be used for its identification. For furocoumarins, common fragmentation pathways involve the loss of CO from the pyrone ring, followed by subsequent fragmentations of the furan and aromatic rings. benthamopen.com
Based on the structure of this compound (C₁₄H₁₂O₃), the expected exact mass can be calculated. A high-resolution mass spectrum would confirm this mass with high accuracy. The fragmentation pattern in EI-MS would likely show initial losses of the ethyl and methyl groups, as well as the characteristic loss of carbon monoxide.
Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound (Data is hypothetical and based on the chemical formula)
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₄H₁₂O₃+H]⁺ | 229.0865 |
| [C₁₄H₁₂O₃+Na]⁺ | 251.0684 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several key absorption bands. A strong absorption band characteristic of the α,β-unsaturated lactone carbonyl (C=O) stretching vibration would be prominent. Aromatic C=C stretching vibrations and C-H stretching and bending vibrations for both aromatic and aliphatic (ethyl and methyl) groups would also be observed. The C-O stretching vibrations of the furan and pyrone rings would also be present.
For the analogous compound 5-((diethylamino)methyl)-3-phenyl-7H-furo [3,2-g] chromen-7-one, the IR spectrum shows a strong carbonyl absorption at 1725 cm⁻¹, which is consistent with the lactone functional group. mdpi.com
Table 4: Predicted Infrared (IR) Spectroscopy Data for this compound (Data is hypothetical and based on known values for similar furocoumarin structures)
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| ~3050-3150 | Aromatic C-H stretch |
| ~2850-2960 | Aliphatic C-H stretch |
| ~1720 | C=O stretch (lactone) |
| ~1630, 1580, 1450 | Aromatic C=C stretch |
| ~1000-1300 | C-O stretch |
Chromatographic Methods for Isolation and Analytical Quantification in Research Contexts
Chromatographic techniques are essential for the isolation, purification, and quantification of this compound in various research settings.
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the separation and quantification of furocoumarins. researchgate.netnih.govresearchgate.netmdpi.com A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for the analysis of this compound. Detection is typically performed using a UV detector, as the conjugated system of the furocoumarin scaffold results in strong UV absorbance.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds. researchgate.netmdpi.com For this compound, GC-MS could provide both separation and structural information. The retention time in the gas chromatogram is a characteristic of the compound, and the mass spectrum obtained from the MS detector would provide its fragmentation pattern, aiding in its identification.
Biological Activities and Mechanistic Investigations of 7h Furo 3,2 G Chromen 7 One Compounds in Vitro and Pre Clinical Research
Anticancer and Apoptosis-Inducing Research
The anticancer potential of 7H-Furo[3,2-g]chromen-7-one derivatives has been a primary focus of investigation. Studies have centered on their ability to inhibit cancer cell growth and induce programmed cell death, known as apoptosis, through various molecular pathways.
A notable derivative, 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one, has demonstrated potent cytotoxic effects across a spectrum of human cancer cell lines. karger.com Its efficacy was most pronounced in the human hepatoma cell line HepG2, with a half-maximal inhibitory concentration (IC50) of 8.46 ± 0.28 µM after a 48-hour treatment. karger.comnih.gov
The compound also exhibited cytotoxicity against several other cancer cell lines, including the hepatoma cell line Hep3B, breast cancer cell line MCF-7, cervical cancer cell line SiHa, colon carcinoma cell line Caco-2, and squamous cell carcinoma cell line A431, though with higher IC50 values compared to HepG2. karger.com This suggests a degree of selective cytotoxicity, with the highest potency observed in the HepG2 liver cancer cell line. karger.com
Table 1: Cytotoxicity (IC50) of a 7H-Furo[3,2-g]chromen-7-one Derivative in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|
| HepG2 | Hepatoma (Liver) | 8.46 ± 0.28 |
| Hep3B | Hepatoma (Liver) | 65.55 ± 8.27 |
| MCF-7 | Breast Cancer | 33.5 ± 4.95 |
| SiHa | Cervical Cancer | 68.5 ± 9.19 |
| Caco-2 | Colon Carcinoma | 124.50 ± 7.62 |
Data derived from studies on the 3,5-dimethyl derivative. karger.com
The cytotoxic effects of these compounds are closely linked to their ability to induce apoptosis. Mechanistic studies have revealed that the apoptotic process is initiated through multiple, well-defined molecular events.
Caspase Activation: A key event in apoptosis is the activation of a family of cysteine proteases known as caspases. Research has shown that treatment with a 7H-furo[3,2-g]chromen-7-one derivative leads to the activation of initiator caspases-8 and -9, as well as the executioner caspase-3. nih.gov The activation of these caspases is critical for the dismantling of the cell during apoptosis. nih.gov
Mitochondrial Depolarization: The induction of apoptosis involves the intrinsic, or mitochondrial, pathway. This is characterized by the depolarization of the mitochondrial membrane potential, which was observed in cells treated with the compound. nih.gov This depolarization leads to the release of pro-apoptotic factors, including cytochrome c and apoptosis-inducing factor (AIF), from the mitochondria into the cytoplasm. nih.gov
DNA Fragmentation: A hallmark of late-stage apoptosis is the fragmentation of the cell's DNA. This characteristic feature was observed in cancer cells following treatment, confirming the induction of apoptosis. nih.gov
Phosphatidylserine (B164497) Externalization: In healthy cells, the phospholipid phosphatidylserine is located on the inner leaflet of the plasma membrane. During apoptosis, it flips to the outer leaflet, serving as a signal for phagocytic cells. This externalization was also identified as a characteristic of the apoptosis induced by the furocoumarin derivative. nih.gov
The pro-apoptotic activity of 7H-furo[3,2-g]chromen-7-one compounds is regulated by specific cellular signaling pathways that are often dysregulated in cancer.
p53-Dependent Mechanisms: The tumor suppressor protein p53 is a crucial regulator of cell fate, and its activation can trigger apoptosis in response to cellular stress. nih.gov Studies have demonstrated that the apoptosis induced by 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one occurs in a p53-dependent manner. karger.comnih.gov Western blot analysis showed a significant increase in the expression of p53. This upregulation of p53 is associated with an increased expression of the Fas death receptor and pro-apoptotic members of the Bcl-2 family (like Bax and Bad), alongside a decrease in anti-apoptotic proteins (like Bcl-2 and Bcl-xl). nih.gov
cAMP/PKA and MAPKs Signaling: While the direct role of these pathways in the anticancer activity of 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one is still under investigation, studies on other furocoumarin derivatives have established a clear link. For instance, the derivative 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one was found to activate the cAMP/PKA and MAPKs signaling pathways. mdpi.comresearchgate.net The MAPK pathway, which includes p38 and JNK, is known to play a critical role in cellular processes. mdpi.com Furthermore, the inhibition of ERK/MAPK pathway signaling has been implicated in the potent antineoplastic activity of other coumarin (B35378) hybrids. nih.gov This suggests that modulation of these pathways may be a common mechanism for the biological activity of this class of compounds.
Antimicrobial and Antifungal Activity Studies
In addition to their anticancer properties, the broader class of coumarin and furocoumarin compounds has been explored for antimicrobial and antifungal activities.
While specific data on this compound is limited, related furo[3,2-g]chromene structures have been synthesized and evaluated for their antimicrobial properties. For example, newly synthesized heteroannulated furo[3,2-g]chromenes have demonstrated inhibitory action when tested against bacterial strains. researchgate.net Research on other classes of small molecules has identified compounds with potent antibacterial activity against both Escherichia coli and Pseudomonas aeruginosa. nih.gov This highlights the potential for developing furocoumarin derivatives as novel antibacterial agents.
The potential of furocoumarin derivatives extends to antifungal applications. Various coumarin derivatives have been synthesized and shown to possess antifungal activity. unica.it Furo[3,2-c]pyran-4-one derivatives, which share a similar core structure, have displayed excellent activity against fungal strains such as Candida albicans and Aspergillus niger. beilstein-archives.org These findings suggest that the 7H-furo[3,2-g]chromen-7-one scaffold is a promising template for the development of new antifungal agents.
Investigation of DNA Gyrase Inhibition as a Mechanism of Action
There is no specific information available in the provided search results regarding the investigation of this compound as a DNA gyrase inhibitor.
Anti-inflammatory Research
No studies were found that specifically investigate the anti-inflammatory properties of this compound.
There is no data available from the search results on the use of in vitro anti-inflammatory assays, such as the albumin denaturation technique, to evaluate this compound.
Enzyme Inhibition Studies and Pharmacological Target Research
No specific enzyme inhibition studies or pharmacological target research for this compound were found in the provided search results.
Monoamine Oxidase (MAO) Inhibition (e.g., MAO-B Specificity)
Monoamine oxidases (MAO-A and MAO-B) are critical enzymes in the degradation of monoamine neurotransmitters. Inhibitors of these enzymes, particularly MAO-B, are utilized in the treatment of Parkinson's disease. revistabiomedica.orgscielo.org.coredalyc.org
A specific derivative, 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005), has been identified as a selective inhibitor of the MAO-B isoform. revistabiomedica.orgscielo.org.conih.gov This selectivity is significant because MAO-B inhibitors can reduce the enzymatic breakdown of dopamine, thereby increasing its availability in the brain, which is beneficial for improving motor symptoms in Parkinson's disease. nih.gov Structure-activity relationship studies on coumarin derivatives suggest that substitutions on the core scaffold play a crucial role in their inhibitory potency and selectivity. For instance, introducing a phenyl group at the C-3 position has been shown to significantly enhance MAO-B inhibition. scienceopen.com
| Compound | Target Enzyme | Activity | Source |
|---|---|---|---|
| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | MAO-B | Selective Inhibitory Activity | revistabiomedica.orgnih.gov |
Glycogen Synthase Kinase-3 Beta (GSK-3β) Inhibition
Glycogen synthase kinase-3 (GSK-3) is a serine/threonine kinase involved in numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and neurodegenerative disorders. nih.govfrontiersin.org GSK-3β inhibitors are being explored as potential therapeutic agents.
Research into furocoumarin derivatives has demonstrated their ability to modulate GSK-3β signaling pathways. One study on 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008) found that it enhanced the phosphorylation of both Akt and GSK-3β. dovepress.com This phosphorylation inhibits GSK-3β activity, leading to the accumulation of β-catenin in the cytoplasm and its subsequent translocation to the nucleus. This mechanism is crucial for the compound's effects on melanogenesis, as nuclear β-catenin upregulates the transcription of microphthalmia-associated transcription factor (MITF), a key regulator of melanin (B1238610) synthesis. dovepress.com The study confirmed that the melanogenic effects of the compound were completely blocked by GSK-3β inhibitors, underscoring the pathway's importance. dovepress.com
Acetylcholinesterase (AChE) and Beta-Secretase 1 (BACE1) Inhibition
The inhibition of acetylcholinesterase (AChE) and beta-secretase 1 (BACE1) are two key therapeutic strategies in the management of Alzheimer's disease. mdpi.comnih.govnih.gov AChE inhibitors increase levels of the neurotransmitter acetylcholine, while BACE1 inhibitors reduce the formation of amyloid-beta plaques in the brain. nih.govnih.gov
Studies have explored furocoumarin derivatives as potential inhibitors of these enzymes. Both natural and synthetic linear furo[3,2-g]coumarins have been described as cholinesterase inhibitors. mdpi.com A series of 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes and their derivatives were evaluated for their activity against AChE, butyrylcholinesterase (BChE), and BACE-1. nih.gov Certain derivatives showed moderate inhibitory effects against both AChE and BChE, with the presence of a 3-chlorophenyl group on the furan (B31954) ring contributing to this activity. nih.gov
| Compound Class | Target Enzyme | Activity | Source |
|---|---|---|---|
| 5-oxo-5H-furo[3,2-g]chromene-6-carbaldehydes | AChE, BChE, BACE-1 | Evaluated as potential multi-target-directed ligands | nih.gov |
| Derivative with 3-chlorophenyl group | AChE | Moderate activity (IC50 = 19.2 μM) | nih.gov |
| Derivative with 3-chlorophenyl group | BChE | Moderate activity (IC50 = 13.2 μM) | nih.gov |
Tyrosinase Activity Modulation and Melanogenesis Promotion
Tyrosinase is the rate-limiting enzyme in the process of melanogenesis, the synthesis of melanin. nih.govmdpi.com Compounds that stimulate tyrosinase activity and promote melanogenesis are of interest for treating hypopigmentation disorders like vitiligo. nih.gov Furocoumarin derivatives, particularly those derived from psoralen, have been extensively studied for these effects. dovepress.com
Several novel amine derivatives of furocoumarin have been synthesized and evaluated for their ability to stimulate melanogenesis in B16 murine melanoma cells. jlu.edu.cn One derivative, 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008), demonstrated a remarkable melanogenic effect, stimulating both melanin synthesis and tyrosinase activity without showing cytotoxicity. dovepress.com Another compound, 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC), also showed a potent pigmenting effect, upregulating melanin synthesis and tyrosinase in B16 cells as well as in human melanocyte cell lines. researchgate.net In a study of twenty-five furocoumarin derivatives, twenty-three were found to be more potent than the standard treatment, 8-methoxypsoralen (8-MOP). nih.gov
| Compound | Effect on Melanin Content vs. 8-MOP | Effect on Tyrosinase Activity vs. 8-MOP | Source |
|---|---|---|---|
| 5-(morpholinomethyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (D206008) | Superior | Superior | dovepress.com |
| 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) | Superior | Upregulated | researchgate.net |
| Compound 137 (a furocoumarin derivative) | 350.5% of control (approx. 3-fold stronger than 8-MOP) | Not specified | nih.gov |
| Compound 138 (a furocoumarin derivative) | 313.1% of control (approx. 3-fold stronger than 8-MOP) | Not specified | nih.gov |
Heat Shock Protein 90 (Hsp90) Interaction Studies
Heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in maintaining the stability and function of numerous "client" proteins, many of which are involved in cancer cell proliferation and survival. nih.govnih.gov As such, Hsp90 has become an attractive target for cancer therapy. nih.gov Hsp90 inhibitors typically function by binding to the N-terminal ATP pocket, which disrupts the chaperone cycle and leads to the degradation of client proteins. atlasgeneticsoncology.org While various classes of compounds, including natural products like geldanamycin (B1684428) and radicicol, as well as synthetic purine (B94841) and pyrazole-based inhibitors, have been developed, specific interaction studies with 7H-furo[3,2-g]chromen-7-one derivatives are not extensively detailed in the provided search results. nih.govmdpi.com
Other Biological Target Interactions and Cellular Signaling Pathway Modulation
Beyond the specific targets mentioned above, 7H-furo[3,2-g]chromen-7-one derivatives modulate several key cellular signaling pathways.
The melanogenic effects of these compounds are mediated through complex signaling cascades. The derivative 5D3PC was found to activate the cAMP/PKA and MAPK signaling pathways. researchgate.net This activation leads to increased expression of tyrosinase (TYR), tyrosinase-related protein-1 (TRP-1), TRP-2, and the microphthalmia-associated transcription factor (MITF). researchgate.net Similarly, the compound D206008 stimulates melanogenesis via the Akt/GSK3β/β-catenin signaling pathway. dovepress.com
Furthermore, some furo[3,2-c]pyran-4-one and furo[3,2-c]chromen-4-one derivatives have demonstrated anticancer activity by inhibiting cell growth in colon cancer cell lines. beilstein-archives.org Other studies have reported that 9-alkoxy-7H-furo[3,2-g]chromen-7-ones possess antidepressant-like effects, suggesting involvement with the serotonergic system. nih.gov
Pre-clinical Animal Model Studies (e.g., Antiparkinsonian Effects in Murine Models)
The therapeutic potential of 7H-furo[3,2-g]chromen-7-one derivatives has been evaluated in several pre-clinical animal models.
The compound 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) was tested for its antiparkinsonian effects in murine models. revistabiomedica.orgscielo.org.coredalyc.orgnih.govnih.gov In a reserpine-induced model of Parkinson's disease, which mimics motor disturbances by depleting monoamines, FCS005 caused a reversal of hypokinesia. nih.govfrontiersin.org It also potentiated the effects of levodopa (B1675098) (L-DOPA) and exhibited anti-cataleptic effects in a haloperidol-induced catalepsy model, which simulates the inability to initiate movement seen in Parkinson's patients. revistabiomedica.orgnih.gov These effects are attributed to its MAO-B inhibitory and antioxidant activities. nih.gov
In a different therapeutic area, the derivative 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) was studied in a C57BL/6 mouse model of hydroquinone-induced vitiligo. Oral administration of 5D3PC was found to attenuate depigmentation by increasing the number of melanin-containing hair follicles and the expression of melanogenic proteins in skin tissues. researchgate.net
| Compound | Animal Model | Observed Effects | Source |
|---|---|---|---|
| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | Reserpine-induced hypokinesia (mouse) | Reversal of hypokinesia | revistabiomedica.orgnih.gov |
| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | Levodopa model (mouse) | Reversal of hypokinesia | revistabiomedica.orgnih.gov |
| 3-methyl-7H-furo[3,2-g]chromen-7-one (FCS005) | Haloperidol-induced catalepsy (mouse) | Anti-cataleptic effects | revistabiomedica.orgnih.gov |
| 5-((diethylamino)methyl)-3-phenyl-7H-furo[3,2-g]chromen-7-one (5D3PC) | Hydroquinone-induced vitiligo (C57BL/6 mouse) | Attenuated depigmentation, increased melanin in hair follicles | researchgate.net |
Structure Activity Relationship Sar and Computational Chemistry Investigations
Comprehensive SAR Analysis of Furo[3,2-g]chromen-7-one Derivatives and Analogs
SAR analysis for the furo[3,2-g]chromen-7-one family reveals that the type and position of substituents on the tricyclic core are crucial determinants of biological activity. These studies systematically alter the molecular structure to identify key pharmacophoric features and optimize therapeutic potential.
The introduction of various substituents onto the furo[3,2-g]chromen-7-one skeleton has been shown to modulate a wide range of biological activities, including melanogenic, anticancer, and enzyme inhibitory effects.
Melanogenesis Activity : Studies on a series of linear furocoumarins found that the introduction of a 5-((diethylamino)methyl)-3-phenyl group resulted in a compound with a remarkable melanogenic effect in B16 murine cells researchgate.netmdpi.com. This highlights the importance of aminoalkyl groups at the C-5 position for enhancing pigmentation activity.
Anticancer and Enzyme Inhibition : Modifications across the scaffold have yielded compounds with selective inhibitory activity against tumor-associated human carbonic anhydrase (hCA) isoforms IX and XII unica.it. For instance, 7H-furo-chromene derivatives with methyl substituents at positions 4 and 9, a substituted aromatic ring at position 6, and a methylcarboxylic acid at position 3 showed high selectivity towards these cancer-related enzymes over other isoforms unica.it. This demonstrates that substituents can impart significant selectivity for specific biological targets.
Antimicrobial Activity : The synthesis of new scaffolds condensed to furochromones has produced derivatives with notable antimicrobial properties. Modifications leading to furochromeno[2,3-d]pyrimidines and related structures have been explored for their activity against various microorganisms nih.gov.
The following table summarizes the impact of different substitution patterns on the biological activity of the furo[3,2-g]chromen-7-one core.
| Compound/Derivative Class | Substituents | Observed Biological Activity |
| 5D3PC | 5-((diethylamino)methyl), 3-phenyl | Enhanced melanogenesis researchgate.netmdpi.com |
| 7H-furo-chromene derivatives | Methyl groups at C-4 and C-9, substituted aryl at C-6, methylcarboxylic acid at C-3 | Selective inhibition of carbonic anhydrase isoforms IX and XII unica.it |
| Furochromeno[2,3-d]pyrimidines | Various heterocyclic fusions | Antimicrobial activity nih.gov |
| Furo[3,2-c]coumarin derivatives | 2,3-dimethyl substitution | Studied for uptake in Ehrlich ascites carcinoma cells nih.gov |
The rigid, tricyclic framework of the furo[3,2-g]chromen-7-one system is largely planar. This planarity is a key feature for intercalation with DNA, a mechanism underlying the phototoxicity of many psoralens. X-ray diffraction studies of furocoumarin derivatives confirm that the three-ring framework is nearly planar researchgate.net.
The bioactive conformation is heavily influenced by the substituents attached to this core. While the core remains rigid, flexible side chains, such as the 5-ethyl group in 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one, can adopt various conformations. The orientation of these substituents relative to the planar core can significantly affect how the molecule fits into a target's binding site, thereby influencing its biological activity. For example, in a study of a 9-substituted derivative, the side chain was found to be significantly folded and inclined relative to the core ring system, which would be critical for its interaction with biological macromolecules researchgate.net.
Molecular Docking and In Silico Modeling for Ligand-Target Interactions
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the molecular basis of ligand-target interactions and guiding the design of more potent and selective inhibitors.
Molecular docking studies on furo[3,2-g]chromen-7-one analogs have been performed against a variety of biological targets to predict binding affinities and elucidate interaction patterns. These studies help in understanding how these molecules exert their effects at a molecular level.
Carbonic Anhydrase IX : Docking experiments with 7H-furo-chromene derivatives against hCA IX revealed that the chromene ring orients towards the zinc ion in the active site, a critical interaction for inhibition unica.it.
Janus Kinase (JAK) : In a study of furocoumarin derivatives with anti-vitiligo activity, docking simulations predicted the binding mode of active compounds with human JAK1 and JAK2. These interactions often involve hydrogen bonds and hydrophobic contacts with key residues in the kinase domain mdpi.com.
Leishmaniasis Targets : A molecular docking study was performed on a library of coumarin (B35378) analogues, including 7H-Furo[3,2-g]chromen-7-one, against trypanothione reductase from Leishmania infantum and Leishmania mexicana. The results revealed that active compounds bind to the active site of the protein, interacting with amino acids such as threonine, serine, phenylalanine, and tryptophan ujpronline.comujpronline.com.
The following table summarizes results from various molecular docking studies on furocoumarin derivatives.
| Ligand Class | Protein Target | Key Interacting Residues | Predicted Interaction Types |
| 7H-furo-chromene derivatives | hCA IX | Zinc ion in active site | Coordination, hydrophobic interactions unica.it |
| Furocoumarin derivatives (7y, 8) | JAK1, JAK2 | Not specified | Hydrogen bonds, hydrophobic interactions mdpi.com |
| Coumarin Analogues | Trypanothione Reductase (2JK6, 3PP7, 2P18) | Thr-51, Ser-14, Thr-26, Phe-219, Try-212 | Hydrogen bonds, hydrophobic interactions ujpronline.com |
Virtual screening is a computational technique that involves the rapid assessment of large libraries of chemical structures to identify those most likely to bind to a drug target. Molecular docking is a primary method used in structure-based virtual screening ujpronline.com. Large databases of compounds, including many coumarin and furocoumarin analogs, can be screened in silico against the three-dimensional structure of a target protein ujpronline.comujpronline.com. This approach allows for the cost-effective identification of promising hit compounds for further experimental testing. For example, a virtual screening of 300 coumarin analogues was performed to identify potential anti-leishmaniasis agents, demonstrating the utility of this method for discovering new therapeutic leads from the broader coumarin class ujpronline.com.
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. A QSAR model is a mathematical equation that relates one or more physicochemical properties or structural descriptors of a molecule to its activity.
For the furo[3,2-g]chromen-7-one class of compounds, a QSAR study would involve:
Assembling a Dataset : A collection of furocoumarin derivatives with experimentally measured biological activities (e.g., IC50 values for enzyme inhibition) would be required.
Calculating Descriptors : For each molecule in the dataset, various molecular descriptors would be calculated. These can include electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), hydrophobic properties (e.g., logP), and topological indices.
Model Development : Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a mathematical model that correlates the calculated descriptors with the observed biological activity.
Model Validation : The predictive power of the QSAR model would be rigorously validated using internal and external test sets of compounds.
While specific QSAR studies focused on this compound were not identified, the principles of QSAR are broadly applicable to this class of compounds. Such studies would be invaluable for predicting the biological potency of novel, unsynthesized furo[3,2-g]chromen-7-one derivatives and for guiding the rational design of new therapeutic agents with improved activity profiles.
Natural Occurrence, Isolation, and Biosynthetic Pathways of Furochromen 7 Ones
Phytochemical Screening and Identification of Plant Sources
A thorough review of phytochemical literature indicates no confirmed natural sources for 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one. However, the plant genera specified for discussion—Prangos, Callistemon, and Citrus—are known producers of other structurally related furocoumarins.
Prangos pabularia , a member of the Apiaceae family, is a rich source of diverse coumarins and furanocoumarins. Phytochemical investigations have led to the isolation of numerous such compounds, including oxypeucedanin (B192039) hydrate, imperatorin (B1671801), and xanthotoxin. nih.govplos.org These studies typically involve screening extracts from the roots and fruits of the plant to identify its chemical constituents. plos.org
Callistemon citrinus , from the Myrtaceae family, is primarily known for its essential oils, with major components like 1,8-cineole. nih.gov While its phytochemical profile includes polyphenols, alkaloids, and triterpenoids, the presence of furocoumarins is not a defining characteristic of this species. nih.govresearchgate.netoup.com However, a 2021 study did identify two furanocoumarins, 15-methyl angenomallin and 8-methylpsoralen, in the flower pigments of C. citrinus, indicating the plant does have the genetic machinery to produce this class of compounds, albeit not as its primary secondary metabolites. rjpharmacognosy.irresearcher.life
Citrus species (family Rutaceae) are perhaps the most well-known sources of furanocoumarins, which contribute to the "grapefruit juice effect". wikipedia.orgnih.gov Species like grapefruit, lime, and bergamot orange contain significant amounts of linear furanocoumarins such as bergamottin, bergapten (B1666803), and isopimpinellin. nih.govnih.gov These compounds are typically concentrated in the peel and essential oils of the fruit. nih.govplos.org
Table 1: Representative Furocoumarins in Selected Plant Genera
| Plant Genus | Representative Furocoumarins Identified |
| Prangos | Oxypeucedanin hydrate, Imperatorin, Xanthotoxin, Osthol nih.govplos.org |
| Callistemon | 8-methylpsoralen, 15-methyl angenomallin rjpharmacognosy.irresearcher.life |
| Citrus | Bergapten, Bergamottin, Isopimpinellin, 6′,7′-dihydroxybergamottin nih.govnih.gov |
Methodologies for Extraction and Purification from Natural Matrices
As this compound is not isolated from natural sources, no specific extraction protocols exist. The following methodologies are standard for the general class of furocoumarins from plant materials.
The initial step in isolating furocoumarins from plant matrices is typically solid-liquid extraction using organic solvents. The choice of solvent is critical and depends on the polarity of the target compounds.
Maceration and Soxhlet Extraction: Traditional methods involve macerating the dried and powdered plant material (e.g., roots, peels) in solvents like methanol, ethanol, or dichloromethane. plos.orgmdpi.commdpi.com Soxhlet extraction, a continuous extraction method, is also commonly employed for exhaustive extraction, though it can be time and solvent-intensive. nih.gov For instance, a dichloromethane:methanol (1:1) mixture has been effectively used to extract coumarins from the roots of Prangos pabularia. plos.org
Modern Extraction Techniques: To improve efficiency and reduce solvent consumption, modern techniques are often preferred. Ultrasound-Assisted Extraction (UAE) uses sonic waves to disrupt cell walls and enhance solvent penetration, and is widely used for extracting furocoumarins from Citrus peels. mdpi.comnih.gov Other advanced methods include Microwave-Assisted Extraction (MAE) and Accelerated Solvent Extraction (ASE), which use microwave energy or high pressure and temperature, respectively, to shorten extraction times and increase yields. mdpi.comnih.govresearchgate.net
Crude extracts obtained from solvent extraction contain a complex mixture of compounds and require further purification using chromatographic techniques.
Column Chromatography (CC): This is the most fundamental method for purification. The crude extract is loaded onto a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent or a gradient of solvents (mobile phase) is then passed through the column to separate the compounds based on their differential affinities for the stationary and mobile phases. plos.orgnih.gov This technique has been used extensively for the initial fractionation of extracts from Prangos and Citrus species. plos.orgnih.gov
High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that eliminates the use of a solid support, thereby avoiding irreversible adsorption of the sample. nih.govtautobiotech.com It is particularly effective for separating and purifying polar compounds. A two-phase solvent system is used, and separation occurs based on the partition coefficient of the solutes between the two liquid phases. HSCCC has been successfully applied for the preparative isolation of furocoumarins from various plants of the Apiaceae family. nih.govnih.gov
Proposed Biosynthetic Pathways of Furocoumarins (General)
Given that this compound is not known to be a natural product, it does not have a recognized biosynthetic pathway. The synthesis of natural furocoumarins, however, is well-understood and originates from the phenylpropanoid pathway. wikipedia.orgnih.govrsc.org
The general biosynthetic route proceeds as follows:
Shikimate Pathway: The pathway begins with the aromatic amino acid L-phenylalanine, produced via the shikimate pathway. wikipedia.orgnih.gov
Formation of Umbelliferone: L-phenylalanine is converted to cinnamic acid and then, through a series of hydroxylations, to 4-coumaric acid and subsequently to 2,4-dihydroxy-cinnamic acid. This molecule undergoes a trans-cis isomerization and spontaneous lactonization (ring closure) to form the core coumarin (B35378) structure, umbelliferone (7-hydroxycoumarin). wikipedia.orgnih.govnih.gov Umbelliferone is the central precursor for almost all furocoumarins. wikipedia.orgrsc.org
Prenylation of Umbelliferone: The furan (B31954) ring is formed via the mevalonate (B85504) pathway. Umbelliferone is first prenylated by the enzyme dimethylallyl pyrophosphate (DMAPP):umbelliferone dimethylallyl transferase, which attaches a dimethylallyl group to the C6 position, forming demethylsuberosin. wikipedia.orgnih.gov
Furan Ring Closure: Through the action of cytochrome P450-dependent monooxygenases, the prenyl side chain undergoes cyclization and subsequent cleavage to form the furan ring. This process, involving intermediates like (+)-marmesin, leads to the parent linear furocoumarin, psoralen . nih.govwikipedia.org
Derivatization: Psoralen and its angular isomer, angelicin (B190584) (formed via a similar pathway), can then undergo further enzymatic modifications such as hydroxylation and methoxylation to produce the vast array of naturally occurring furocoumarins like bergapten and xanthotoxin. researchgate.netresearchgate.net
Future Research Directions and Translational Perspectives Non Clinical
Exploration of Novel and Sustainable Synthetic Routes for Furochromen-7-ones
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research should prioritize the exploration of novel and sustainable synthetic routes to 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one and its analogs. Current trends in the synthesis of the broader furocoumarin class point towards several promising avenues. nih.govresearchgate.net
Green chemistry approaches, such as the use of microwave irradiation, solvent-free reaction conditions, and the application of eco-friendly solvents like ionic liquids, are particularly attractive for minimizing the environmental impact of synthesis. scispace.comeurekalert.org Methodologies like one-pot multi-component reactions (MCRs) offer the potential for increased efficiency and reduced waste generation. scispace.com Furthermore, exploring novel catalytic systems, including metal-free routes, could lead to more cost-effective and sustainable production of these compounds. scispace.com New trends in furocoumarin synthesis, such as the Fries rearrangement of acyloxyheteroarenes, present innovative strategies for constructing the core furochromen-7-one scaffold. nih.gov
| Synthetic Strategy | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, enhanced purity. | Optimization of reaction parameters for this compound synthesis. |
| Solvent-Free Synthesis | Reduced environmental impact, simplified work-up procedures. | Investigation of solid-state and melt-phase reactions. |
| Use of Green Solvents | Lower toxicity and biodegradability compared to traditional organic solvents. | Screening of ionic liquids and deep eutectic solvents for optimal reaction conditions. |
| One-Pot Multi-Component Reactions | Increased efficiency, reduced waste, and operational simplicity. | Design of novel MCRs for the convergent synthesis of furochromen-7-one derivatives. |
| Metal-Free Catalysis | Reduced cost and toxicity associated with metal catalysts. | Development of organocatalytic or biocatalytic synthetic routes. |
Deeper Elucidation of Undiscovered Mechanistic Pathways for Biological Activities
While the biological activities of many furocoumarins are broadly attributed to their ability to intercalate with DNA and form photoadducts upon UV irradiation, the precise mechanistic pathways for a wide range of potential biological effects remain to be fully elucidated. researchgate.netresearchgate.netnih.gov Future research should aim to uncover the specific molecular targets and signaling pathways modulated by this compound.
Investigations could focus on its potential to interact with key enzymes, such as cytochrome P450s, which are known to be inhibited by some furocoumarins, and cyclooxygenases. nih.govresearchgate.net A noteworthy study on the furocoumarin derivative imperatorin (B1671801) revealed its ability to promote drug absorption by reducing cell membrane potential and inhibiting P-glycoprotein-mediated efflux. nih.gov Furthermore, the role of furocoumarins in modulating signaling pathways, such as the cAMP/PKA and MAPK pathways in melanogenesis, highlights the need for broader mechanistic studies. nih.gov
Design and Synthesis of New Derivatives with Enhanced Research Utility and Specificity
The core structure of this compound serves as a valuable template for the design and synthesis of new derivatives with improved biological activity, enhanced specificity, and greater utility as research tools. Structure-activity relationship (SAR) studies will be crucial in guiding the rational design of these novel compounds. documentsdelivered.comnih.gov
By systematically modifying the substituents at the 5-ethyl and 3-methyl positions, as well as other accessible sites on the furochromen-7-one scaffold, it may be possible to fine-tune the compound's properties. For instance, the synthesis of derivatives with appended fluorescent tags or reactive moieties could facilitate the identification of cellular targets and the visualization of biological processes. The design of analogs with increased potency for specific targets, such as certain cancer cell lines or enzymes, could lead to the development of more effective research probes. nih.govresearchgate.netresearchgate.net
Application of Advanced Computational Models for Predictive Research and Lead Optimization
Advanced computational models, including quantitative structure-activity relationship (QSAR) analysis, molecular docking, and density functional theory (DFT), are powerful tools for accelerating the discovery and optimization of bioactive compounds. mdpi.comresearcher.life These in silico approaches should be applied to the study of this compound and its derivatives to predict their biological activities and guide synthetic efforts.
QSAR studies can establish correlations between the physicochemical properties of furocoumarin derivatives and their biological effects, such as enzyme inhibition. nih.gov Molecular docking simulations can be employed to predict the binding modes and affinities of these compounds with various protein targets, providing insights into their mechanisms of action. biointerfaceresearch.comresearchgate.netresearchgate.net These computational methods can help prioritize the synthesis of the most promising candidates, thereby saving time and resources in the drug discovery process.
| Computational Method | Application in Furochromen-7-one Research | Potential Outcomes |
| QSAR | Predicting biological activity based on chemical structure. | Identification of key structural features for desired activity. |
| Molecular Docking | Simulating the interaction between the compound and a target protein. | Elucidation of binding modes and prediction of binding affinity. |
| DFT | Calculating electronic properties and reactivity. | Understanding the chemical reactivity and stability of new derivatives. |
Integration of Multi-Omics Data for Comprehensive Understanding of Biological Interactions
To gain a holistic understanding of the biological effects of this compound, future research should embrace a systems biology approach, integrating data from multiple "omics" platforms. While not yet widely applied to specific furocoumarins, multi-omics strategies, including genomics, transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to a given compound. frontiersin.orgnih.govnih.gov
By treating cells or model organisms with this compound and subsequently analyzing changes in gene expression, protein levels, and metabolite profiles, researchers can identify the key pathways and networks affected by the compound. This integrated approach can reveal novel mechanisms of action and potential off-target effects, providing a more complete picture of the compound's biological interactions.
Potential for Research Probes and Tool Compounds Development
Beyond its potential therapeutic applications, this compound and its derivatives could be developed into valuable research probes and tool compounds. Tool compounds are selective small molecules that can be used to study biological processes and validate potential drug targets. frontiersin.org
By designing derivatives with high affinity and selectivity for a specific biological target, researchers can create powerful tools for interrogating the function of that target in a cellular or in vivo context. For example, a derivative that potently and selectively inhibits a particular enzyme could be used to study the physiological role of that enzyme. The development of such research tools based on the furochromen-7-one scaffold could significantly contribute to our understanding of fundamental biological mechanisms.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-ethyl-3-methyl-7H-furo[3,2-g]chromen-7-one, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols starting with cyclization of precursors like substituted chromenones or furan derivatives. For example, a furochromenone intermediate is formed via acid-catalyzed cyclization, followed by alkylation at the 5-position using ethyl halides and methylation at the 3-position under basic conditions . Optimization includes:
- Temperature control : 80–120°C for cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance electrophilic substitution efficiency.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Key techniques include:
- NMR spectroscopy : and NMR identify substituent positions (e.g., ethyl group at δ ~1.2–1.4 ppm, methyl at δ ~2.5 ppm) .
- X-ray crystallography : Resolves fused-ring geometry and confirms stereoelectronic effects .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 256.296 for CHO) .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound across studies?
- Methodological Answer : Discrepancies often arise from:
- Substituent effects : Minor structural variations (e.g., methyl vs. fluorophenyl groups) alter binding affinities. Compare analogs like 5-ethyl-2,3,9-trimethyl derivatives (antifungal IC = 12 µM) vs. 6-ethyl-2,5,9-trimethyl-3-phenyl analogs (IC = 8 µM) .
- Assay conditions : Standardize cell lines (e.g., Candida albicans ATCC 10231 for antifungal tests) and solvent controls (DMSO ≤0.1% v/v) .
- Dose-response validation : Use orthogonal assays (e.g., fluorescence-based ATP quantification vs. colony counting) .
Q. How does this compound interact with biological targets at the molecular level?
- Methodological Answer : Mechanistic studies involve:
- Enzyme inhibition assays : Test against cytochrome P450 isoforms (CYP3A4/5) using fluorogenic substrates .
- Molecular docking : Simulate binding to fungal lanosterol 14α-demethylase (CYP51), highlighting hydrophobic interactions with the ethyl group .
- Transcriptomics : RNA sequencing of treated fungal cells identifies upregulated stress-response genes (e.g., HSP90, ERG11) .
Q. What computational methods predict the physicochemical and electronic properties of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps (e.g., 4.2 eV) to assess redox activity .
- Molecular dynamics (MD) : Simulate lipid bilayer penetration to evaluate bioavailability .
- NBO analysis : Quantify hyperconjugative interactions stabilizing the furochromenone core .
Comparative Analysis of Structural Analogs
| Compound | Key Features | Bioactivity | Reference |
|---|---|---|---|
| 5-Ethyl-2,3,9-trimethyl-7H-furo[3,2-g]chromen-7-one | Additional methyl groups at 2,9-positions | Antifungal (IC = 12 µM) | |
| 6-Ethyl-2,5,9-trimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | Phenyl substitution at 3-position | Enhanced antifungal potency (IC = 8 µM) | |
| 9-[3-Methyl-4-(4-methyl-5-oxo-tetrahydrofuran-2-yl)-but-2-enyloxy]-furo[3,2-g]chromen-7-one | Tetrahydrofuran moiety | Cytotoxic (HeLa cells, IC = 5.7 µM) |
Data Contradiction Analysis
- Example : Conflicting reports on antioxidant activity (EC = 50 µM vs. 120 µM) may stem from:
- Assay variability : DPPH vs. ABTS radical scavenging protocols.
- Sample purity : Impurities (e.g., unreacted precursors) can artifactually enhance activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
